![molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6](/img/structure/B12525221.png)
5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a sulfanediylbis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) typically involves the following steps:
Formation of Imidazolidine-2,4-dione Rings: The imidazolidine-2,4-dione rings can be synthesized through the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide.
Formation of Sulfanediylbis(methylene) Bridge: The sulfanediylbis(methylene) bridge can be introduced by reacting the imidazolidine-2,4-dione rings with a suitable sulfanediylbis(methylene) precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized using statistical experimental design and multivariate regression to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazolidine-2,4-dione rings.
Substitution: Substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: A simpler analog with similar structural features.
5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: A derivative with a bulky substituent on the imidazolidine ring.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is unique due to the presence of the sulfanediylbis(methylene) bridge, which imparts distinct chemical and biological properties.
Properties
CAS No. |
655249-42-6 |
|---|---|
Molecular Formula |
C10H14N4O4S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
WSIFBSPFAMWBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)

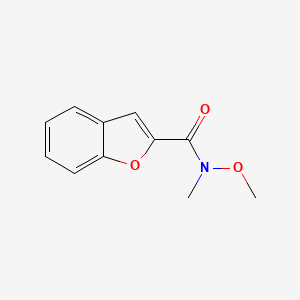
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
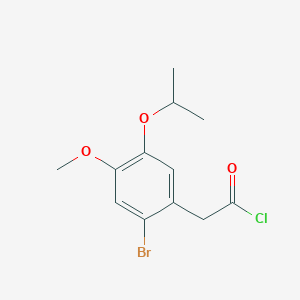
![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

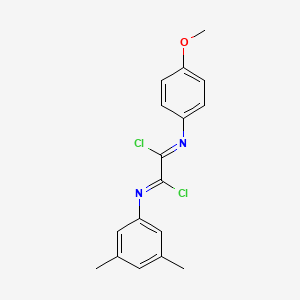
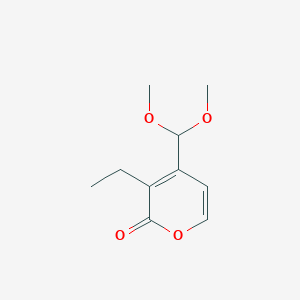
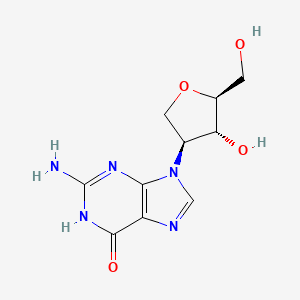
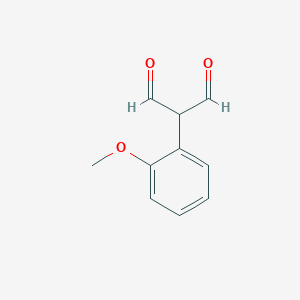
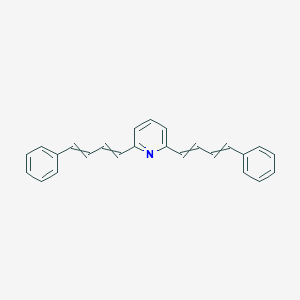
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
